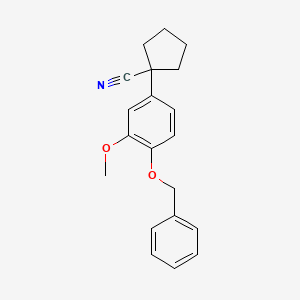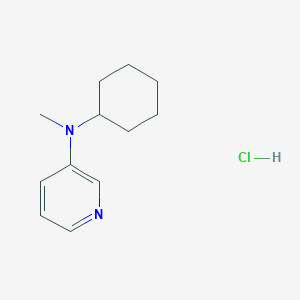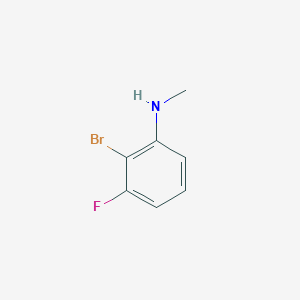![molecular formula C9H10ClN3 B12820846 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrrole derivative, the compound can be synthesized through a series of reactions involving chlorination and methylation . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyrrolopyrazine derivatives are known for their antimicrobial and kinase inhibitory activities, which may differ from the activities of this compound .
Similar compounds include:
- Pyrrolopyrazine derivatives
- Pyridazine analogs
- Pyrazolo[3,4-d]pyrimidine derivatives
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3/h4H,1-3H3 |
InChI Key |
RIVWEUYBKRJSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN=C(C2=C(N1C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
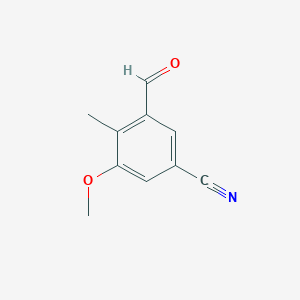
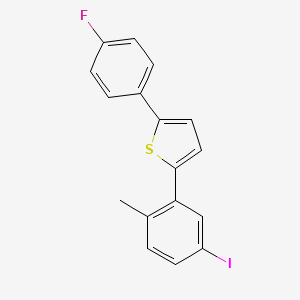
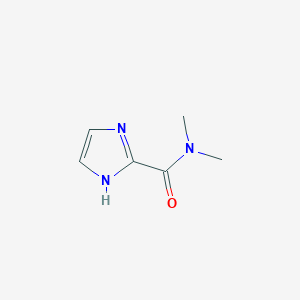

![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)

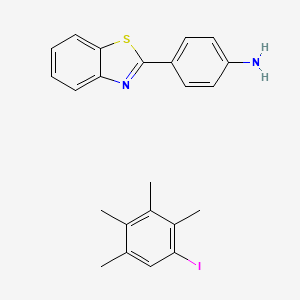
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
